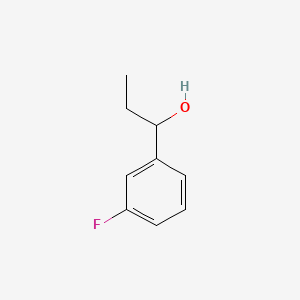

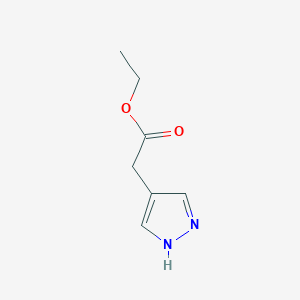

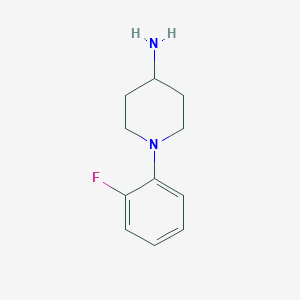

![molecular formula C19H13FN2 B1342482 2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole CAS No. 863422-98-4](/img/structure/B1342482.png)

2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole

概要

説明

2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole is a fluorinated benzimidazole derivative. Benzimidazole compounds are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties .

科学的研究の応用

2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its antimicrobial and antifungal properties.

Medicine: Investigated for its potential anticancer activity and as a lead compound for drug development.

Safety and Hazards

将来の方向性

作用機序

Target of Action

The primary target of 2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole is macrophages, specifically the balance between M1 and M2 macrophages . Macrophages play a critical role in both innate and acquired immunity, making them a potential target for the development of new medicines .

Mode of Action

This compound interacts with its targets by interfering in the balance of M1/M2 macrophages . It has been shown to reduce the M1 markers TNF- α, IL-6, MCP-1, IL-12p70, IFN- γ, and TLR4, and increase the M2 markers IL-4, IL-13, CD206, apoptosis and phagocytosis levels, arginase-1, and FIZZ-1 . This suggests that this compound has an immunomodulatory effect, triggering a repolarization of macrophages from M1 to M2a .

Biochemical Pathways

The affected pathways involve the inflammatory response and the immune system. The compound’s action on iNOS, COX-2, ARG-1, and FIZZ-1 mRNA expression in macrophages suggests its involvement in the nitric oxide synthase pathway and the cyclooxygenase pathway . These pathways are critical in the regulation of immune responses and inflammation.

Pharmacokinetics

It is suggested that these compounds could proceed to pre-clinical tests as they passed the Lipinski rule of five, indicating good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include a decrease in the expression of M1 markers and an increase in the expression of M2 markers in macrophages . This results in a shift from a pro-inflammatory state (M1) to an anti-inflammatory and pro-regenerative state (M2a), suggesting potential anti-inflammatory effects .

生化学分析

Biochemical Properties

2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole plays a significant role in various biochemical reactions. It has been identified as a positive allosteric modulator of the GABA-A receptor, particularly interacting with the α1β2γ2 subpopulation . This interaction enhances the receptor’s response to the neurotransmitter GABA, leading to increased inhibitory signaling in the brain. Additionally, the compound exhibits metabolic stability and reduced potential for hepatotoxicity, making it a viable candidate for therapeutic applications .

Cellular Effects

This compound has notable effects on cellular processes. It has been shown to interfere with the balance of macrophage polarization, promoting the shift from the pro-inflammatory M1 phenotype to the anti-inflammatory M2 phenotype . This shift is characterized by a reduction in pro-inflammatory markers such as TNF-α, IL-6, and MCP-1, and an increase in anti-inflammatory markers like IL-4 and IL-13

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the α1/γ2 interface of the GABA-A receptor, enhancing its response to GABA . This binding interaction stabilizes the receptor in its active conformation, leading to increased inhibitory neurotransmission. Additionally, the compound’s ability to modulate macrophage polarization involves the inhibition of pro-inflammatory signaling pathways and the activation of anti-inflammatory pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound demonstrates good stability and retains its activity over extended periods . Long-term studies have shown that it maintains its ability to modulate GABA-A receptor activity and macrophage polarization without significant degradation . These findings suggest that the compound is suitable for long-term therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively modulates GABA-A receptor activity and exhibits anti-inflammatory effects without causing significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and neurotoxicity, have been observed . These findings highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It undergoes biotransformation primarily in the liver, where it is metabolized by cytochrome P450 enzymes . The compound’s metabolic stability is attributed to its resistance to rapid degradation, which enhances its therapeutic potential . Additionally, the compound’s metabolites have been shown to retain some biological activity, contributing to its overall pharmacological effects .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its uptake and distribution . The compound’s lipophilic nature allows it to cross cell membranes easily, leading to its accumulation in target tissues . This property is particularly important for its central nervous system effects, as it can efficiently reach and modulate GABA-A receptors in the brain .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm and the cell membrane, where it interacts with its target receptors and signaling molecules . Additionally, post-translational modifications, such as phosphorylation, may influence its localization and activity . These modifications can direct the compound to specific cellular compartments, enhancing its therapeutic efficacy.

準備方法

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole involves the copper-catalyzed multicomponent reaction. This method uses benzoin or benzil reacting with different aldehydes in the presence of ammonium acetate as the nitrogen source . Another method involves the use of hexamethyldisilazane as a nitrogen source under microwave heating and solvent-free conditions .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the scalability and efficiency of the production process .

化学反応の分析

Types of Reactions

2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole can undergo various chemical reactions, including:

Oxidation: This reaction can be catalyzed by transition metals or other oxidizing agents.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Transition metal catalysts such as palladium or platinum.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional functional groups, while substitution reactions can introduce various substituents at the fluorine position .

類似化合物との比較

Similar Compounds

2-(m-Fluorophenyl)-benzimidazole: Known for its antimicrobial activity.

1-(4-Fluorophenyl)-1H-benzimidazole-5-carboxylate: Exhibits antifungal and antioxidant properties.

Fluoroimidazoles: A class of compounds with diverse biological activities, including antimicrobial and anticancer properties.

Uniqueness

2-(2-Fluorophenyl)-1-phenyl-1H-benzo[d]imidazole is unique due to its specific substitution pattern, which enhances its biological activity and pharmacokinetic properties compared to other fluorinated benzimidazole derivatives . The presence of both fluorine and phenyl groups contributes to its increased lipophilicity and cell membrane penetration, making it a promising candidate for further drug development .

特性

IUPAC Name |

2-(2-fluorophenyl)-1-phenylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13FN2/c20-16-11-5-4-10-15(16)19-21-17-12-6-7-13-18(17)22(19)14-8-2-1-3-9-14/h1-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COOGNCBKKSOCQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=CC=CC=C3N=C2C4=CC=CC=C4F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40609975 | |

| Record name | 2-(2-Fluorophenyl)-1-phenyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863422-98-4 | |

| Record name | 2-(2-Fluorophenyl)-1-phenyl-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40609975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

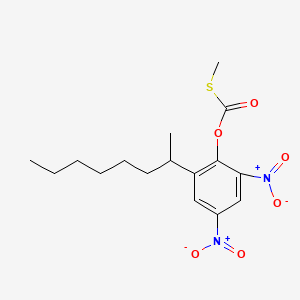

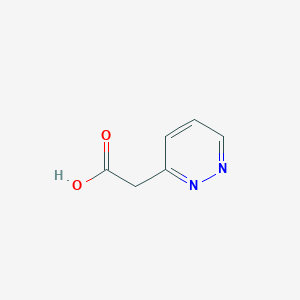

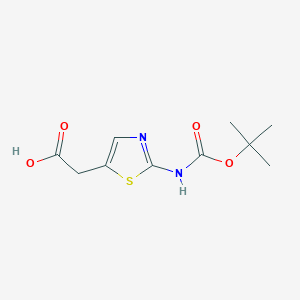

![1,2-Ethanediamine, N-[(2,4,6-trimethylphenyl)methyl]-](/img/structure/B1342407.png)

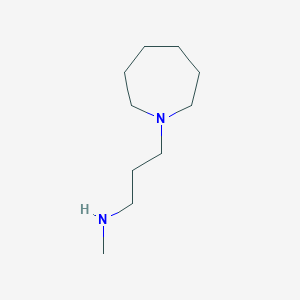

![1-[6-(Furan-2-yl)pyridin-3-yl]methanamine](/img/structure/B1342425.png)

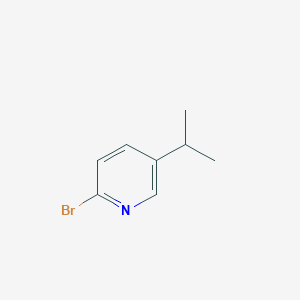

![3-Pyridinemethanol, 5-hydroxy-6-methyl-4-[(methylamino)methyl]-](/img/structure/B1342433.png)